molecular formula C12H11BrN2O B6307133 2-Benzyloxy-3-bromo-pyridin-4-amine CAS No. 1809310-03-9

2-Benzyloxy-3-bromo-pyridin-4-amine

Cat. No.: B6307133
CAS No.: 1809310-03-9
M. Wt: 279.13 g/mol
InChI Key: QNOPCSZTFWBLQV-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-bromo-pyridin-4-amine is an organic compound with the molecular formula C12H11BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the third position, and an amine group at the fourth position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-bromo-pyridin-4-amine typically involves multi-step organic reactions. One common method is the bromination of 2-benzyloxy-pyridine followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-2-benzyloxy-pyridine is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-bromo-pyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, thiols, or alkoxides in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of 3-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Benzyloxy-3-bromo-pyridin-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3-bromo-pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and bromine groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-3-chloro-pyridin-4-amine
  • 2-Benzyloxy-3-iodo-pyridin-4-amine
  • 2-Benzyloxy-3-fluoro-pyridin-4-amine

Comparison

Compared to its analogs, 2-Benzyloxy-3-bromo-pyridin-4-amine exhibits unique reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability in biological applications.

Properties

IUPAC Name

3-bromo-2-phenylmethoxypyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOPCSZTFWBLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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